
3-(2-chloro-6-fluorophenyl)-N-(2,3-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar isoxazole derivatives involves multi-step chemical processes. For instance, a study outlines the preparation of a series of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate. This process allows for the chemoselective nucleophilic chemistry to be employed, enabling the differentiation of carbomethoxy groups into carboxamides under controlled conditions (Yu et al., 2009).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by their planarity and the orientation of substituent groups, which can be crucial for their biological activity. The crystal structure determination of related compounds provides insights into the arrangement of molecules and the intermolecular interactions that stabilize the structure (Bhaskar et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of isoxazole derivatives includes their ability to undergo various nucleophilic substitutions and transformations. These reactions are facilitated by the presence of functional groups that can interact with reagents to form new bonds or structures, demonstrating the versatility of isoxazole compounds in synthetic chemistry (Gündoğdu et al., 2017).
Physical Properties Analysis
Isoxazole derivatives exhibit a range of physical properties that are influenced by their molecular structure. These properties include solubility in organic solvents, melting and boiling points, and crystal structure, which are critical for their application in various scientific fields. The solubility and thermal stability of these compounds are particularly important for their use in materials science and pharmaceuticals (Gutch et al., 2003).
Chemical Properties Analysis
The chemical properties of isoxazole derivatives, such as acidity, basicity, and reactivity towards other chemical agents, are central to their function and application. These properties are determined by the electronic structure of the isoxazole ring and the nature of substituents attached to it. Understanding these chemical properties is essential for the design and synthesis of new compounds with desired biological or physical properties (Satheeshkumar et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Properties
Research in the field of synthetic chemistry often explores compounds with complex structures for their unique properties and applications. For instance, the synthesis and characterization of new thiourea derivatives demonstrated significant anti-pathogenic activity, especially against strains known for their biofilm-forming capabilities. These compounds were synthesized and characterized by elemental analysis, IR, and NMR spectroscopy, showcasing the intersection of synthetic chemistry and microbiology for potential pharmaceutical applications (Limban, Marutescu, & Chifiriuc, 2011).
Anticancer Activity
The development and testing of novel compounds for their anticancer activity is a critical area of research. For example, a series of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno(1,2-c)pyrazole-2-carboxamide analogues were synthesized and screened for their anticancer activity. One compound, in particular, showed high activity against leukemia cell lines, underscoring the importance of structural modifications in enhancing biological activity and the potential of such compounds in cancer therapy (Ahsan, 2012).
Chemical Sensing and Environmental Monitoring
The development of chemical sensors for environmental monitoring or hazardous substance detection is another significant area of research. A study on the "Covalent Assembly" based fluorescent probe for nerve agent mimic detection via Lossen rearrangement highlights the innovative approaches in sensor technology. The probe exhibited high selectivity and sensitivity, demonstrating the potential of chemically engineered molecules in safety and environmental protection applications (Huo et al., 2019).
Fluorescent pH Sensors
Fluorescent pH sensors are crucial for various applications, including biological imaging and environmental monitoring. A study introduced a heteroatom-containing organic fluorophore that exhibits aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. This compound serves as a fluorescent pH sensor with reversible switching between different states, highlighting the role of molecular design in developing advanced sensing technologies (Yang et al., 2013).
Eigenschaften
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-(2,3-dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c1-10-5-3-8-14(11(10)2)21-18(23)16-9-15(22-24-16)17-12(19)6-4-7-13(17)20/h3-8,16H,9H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGJSVDINBMCKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CC(=NO2)C3=C(C=CC=C3Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(2-methyl-5-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4558305.png)
![1-[(4-bromobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4558309.png)
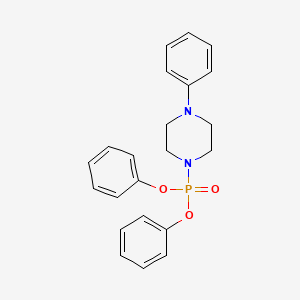

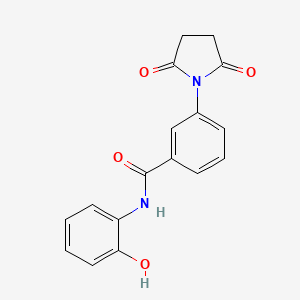

![(2-{[6-ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4558354.png)
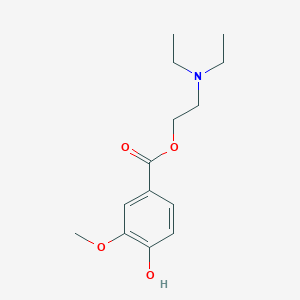
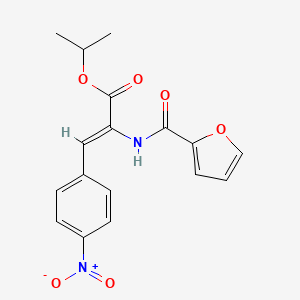
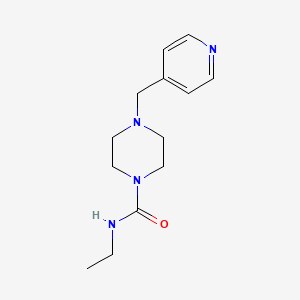
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-ethylbenzenesulfonamide](/img/structure/B4558389.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4558397.png)
![N-[4-(butyrylamino)phenyl]-2-methylbenzamide](/img/structure/B4558407.png)
![8-cyclohexyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4558409.png)